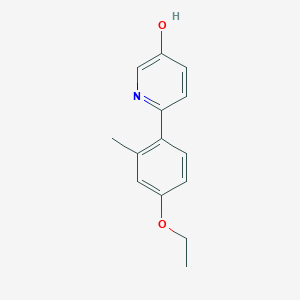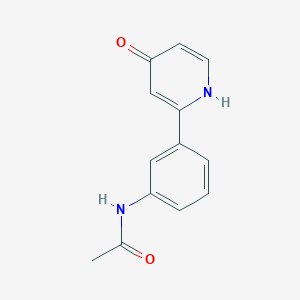
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine (2-EOMP-5-OHP) is a compound of interest in the scientific community due to its unique structure and potential applications. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been found to be a useful intermediate in the synthesis of various compounds. It has also been used in the synthesis of heterocyclic compounds and their derivatives, which are of interest in medicinal chemistry.
Mécanisme D'action
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory prostaglandins and is involved in the development of various diseases. Inhibition of COX-2 by 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% may be beneficial in the treatment of these diseases.
Biochemical and Physiological Effects
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% has been found to inhibit the production of pro-inflammatory prostaglandins in vitro. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% has been found to have antioxidant and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% is a stable compound and is easy to synthesize in the laboratory. It can also be used in a wide range of experiments due to its potential applications in medicinal chemistry and its ability to inhibit COX-2. However, the compound is not widely available and is expensive to obtain.
Orientations Futures
There are several potential future directions for research on 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95%. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Another potential direction is to investigate its potential as an antioxidant and anti-inflammatory compound. Additionally, further research could be conducted to determine the mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% and its effects on other enzymes and pathways. Finally, further research could be conducted to determine the optimal synthesis conditions for the compound.
Méthodes De Synthèse
2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% can be synthesized from the reaction of 4-ethoxy-2-methylphenol with 2-chloropyridine in the presence of a base. This reaction produces 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine, 95% as the main product with a yield of 95%. The reaction is carried out in an aqueous medium at a temperature of 80°C for 4-6 hours.
Propriétés
IUPAC Name |
6-(4-ethoxy-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-12-5-6-13(10(2)8-12)14-7-4-11(16)9-15-14/h4-9,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQLUQPXHTUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692633 |
Source


|
| Record name | 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-63-0 |
Source


|
| Record name | 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N-Methylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6414787.png)

![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6414800.png)










